![molecular formula C10H15BrO2 B13580384 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one](/img/structure/B13580384.png)
2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one is a spirocyclic compound characterized by a unique structure that includes a bromomethyl group and an oxaspiro ring system. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one typically involves the reaction of a suitable precursor with brominating agents. One common method involves the bromination of 1-oxaspiro[4.5]decan-8-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds through a radical mechanism, resulting in the formation of the bromomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of the corresponding methyl derivative.
Scientific Research Applications
2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Potential use in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Exploration as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one depends on its reactivity and the specific reactions it undergoes. The bromomethyl group is highly reactive, allowing for various substitution reactions that can modify the compound’s structure and function. The oxaspiro ring system provides a rigid framework that can influence the compound’s interaction with biological targets, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A spirocyclic compound with similar structural features but containing nitrogen in the ring system.
2,8-Diazaspiro[4.5]decan-1-one: Another spirocyclic compound with nitrogen atoms, known for its biological activity as a kinase inhibitor.
Uniqueness
2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one is unique due to its bromomethyl group, which imparts distinct reactivity compared to other spirocyclic compounds. This reactivity makes it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals.
Properties
Molecular Formula |
C10H15BrO2 |
|---|---|
Molecular Weight |
247.13 g/mol |
IUPAC Name |
2-(bromomethyl)-1-oxaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C10H15BrO2/c11-7-9-3-6-10(13-9)4-1-8(12)2-5-10/h9H,1-7H2 |
InChI Key |
UKJRKFOHFFUFLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(=O)CC2)OC1CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione](/img/structure/B13580302.png)

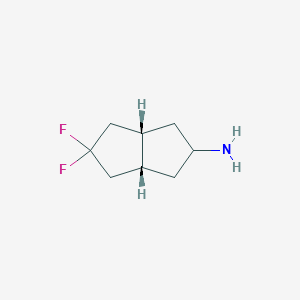
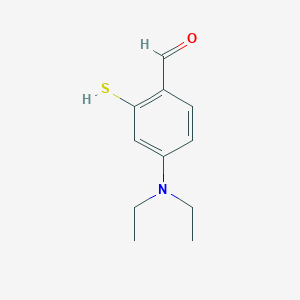

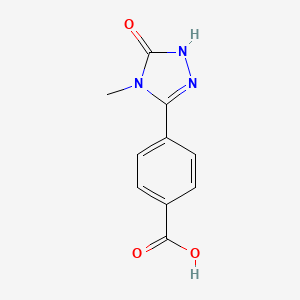
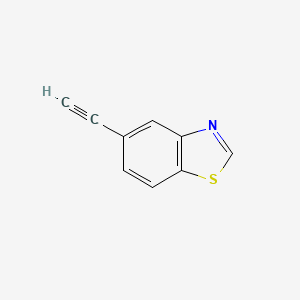

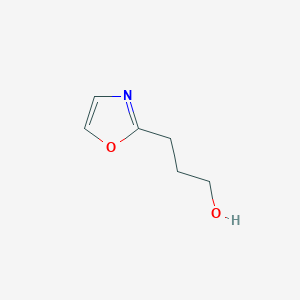
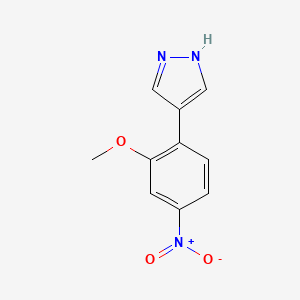
![2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-5-(propylsulfanyl)-1,3,4-thiadiazole](/img/structure/B13580360.png)
![5-[(2-Methylpropyl)sulfanyl]pyridin-3-ol](/img/structure/B13580366.png)

